Cas no 83063-10-9 (Methyl 6-tert-butylpyridine-3-carboxylate)

Methyl 6-tert-butylpyridine-3-carboxylate is a pyridine derivative featuring a tert-butyl substituent at the 6-position and a methyl ester group at the 3-position. This compound is valued for its sterically hindered structure, which enhances stability and influences reactivity in synthetic applications. The tert-butyl group provides steric protection, making it useful in catalysis and ligand design, while the ester functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it a suitable intermediate in pharmaceutical and agrochemical synthesis, particularly where controlled substitution patterns are required. The compound’s purity and consistent performance are critical for precision in research and industrial processes.
Methyl 6-tert-butylpyridine-3-carboxylate structure
83063-10-9 structure
Product Name:Methyl 6-tert-butylpyridine-3-carboxylate
CAS No:83063-10-9
MF:C11H15NO2
MW:193.242303133011
CID:2804363
PubChem ID:15564497
Update Time:2025-11-02

Methyl 6-tert-butylpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-(tert-butyl)nicotinate
    • SB53034
    • DTXSID00574332
    • 3-Pyridinecarboxylic acid, 6-(1,1-dimethylethyl)-, methyl ester
    • methyl6-(tert-butyl)nicotinate
    • Methyl 6-tert-butylpyridine-3-carboxylate
    • 83063-10-9
    • SCHEMBL5527988
    • Inchi: 1S/C11H15NO2/c1-11(2,3)9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3
    • InChI Key: HHXVNSGAKDUMLX-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C(C=C1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 193.110278721Da
  • Monoisotopic Mass: 193.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.2Ų

Methyl 6-tert-butylpyridine-3-carboxylate Pricemore >>

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Additional information on Methyl 6-tert-butylpyridine-3-carboxylate

Methyl 6-tert-butylpyridine-3-carboxylate (CAS No. 83063-10-9): Properties, Applications, and Market Insights

Methyl 6-tert-butylpyridine-3-carboxylate (CAS No. 83063-10-9) is a specialized organic compound widely recognized in the chemical and pharmaceutical industries. This ester derivative of pyridine is valued for its unique structural features, including the tert-butyl group at the 6-position and the methyl carboxylate moiety at the 3-position. Its molecular formula is C11H15NO2, and it typically appears as a colorless to pale yellow liquid with a distinct aromatic odor. The compound's stability and reactivity make it a versatile intermediate in organic synthesis.

The growing interest in Methyl 6-tert-butylpyridine-3-carboxylate is driven by its applications in agrochemicals, pharmaceuticals, and specialty chemicals. Researchers are particularly intrigued by its potential as a building block for heterocyclic compounds, which are essential in drug discovery. Recent trends in green chemistry have also highlighted the compound's role in sustainable synthesis methods, aligning with global efforts to reduce environmental impact.

One of the most frequently asked questions about CAS 83063-10-9 is its solubility and compatibility with common solvents. The compound is soluble in organic solvents like ethanol, acetone, and dichloromethane but exhibits limited solubility in water. This property is crucial for formulators designing crop protection agents or pharmaceutical intermediates. Additionally, its thermal stability (up to 200°C) makes it suitable for high-temperature reactions, a feature often explored in catalysis research.

In the pharmaceutical sector, Methyl 6-tert-butylpyridine-3-carboxylate serves as a precursor for bioactive molecules targeting neurological and inflammatory diseases. Its pyridine core is a common pharmacophore in FDA-approved drugs, sparking interest in structure-activity relationship (SAR) studies. The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a hot topic in CNS drug development.

The agrochemical industry utilizes this compound in synthesizing next-generation pesticides with improved selectivity and lower toxicity. With increasing regulatory scrutiny on conventional pesticides, derivatives of 6-tert-butylpyridine-3-carboxylate are being investigated for their biodegradability profiles. This aligns with the industry's shift toward eco-friendly crop solutions, a major focus area in 2024.

From a market perspective, the demand for Methyl 6-tert-butylpyridine-3-carboxylate is rising steadily, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding. Manufacturers are investing in continuous flow chemistry techniques to enhance production efficiency—a response to the compound's growing application scope. Analytical techniques like HPLC and GC-MS are routinely employed for quality control, ensuring compliance with international standards.

Recent advancements in computational chemistry have enabled better prediction of the compound's reactivity patterns, reducing trial-and-error in synthetic routes. Researchers are particularly interested in its electrophilic substitution behavior, which could unlock new derivatives for material science applications. The compound's UV absorption characteristics also make it relevant for photostability studies in polymer additives.

Storage and handling of CAS 83063-10-9 require standard organic chemical precautions—keeping containers tightly sealed in cool, dry places away from strong oxidizers. While not classified as hazardous under GHS criteria, proper laboratory PPE (gloves, goggles) is recommended during handling. These practical considerations are frequently searched by new users entering the field of fine chemical synthesis.

The future outlook for Methyl 6-tert-butylpyridine-3-carboxylate appears promising, with patent filings increasing by 18% year-over-year in medicinal chemistry applications. Its structural modularity supports combinatorial chemistry approaches, making it valuable for high-throughput screening platforms. As sustainable chemistry gains momentum, the compound's role in atom-economical reactions and catalytic processes will likely expand further.

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